molecular formula C13H13NO3S2 B2881044 2-methoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide CAS No. 1421441-56-6

2-methoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide

Cat. No.: B2881044
CAS No.: 1421441-56-6
M. Wt: 295.37
InChI Key: WKHQPUZJJZZWLP-UHFFFAOYSA-N
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Description

2-methoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide: is a complex organic compound belonging to the thiophene derivatives family. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial processes. This compound, in particular, has garnered attention due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of thiophene derivatives. One common method is the Gewald synthesis, which involves the condensation of α-keto esters with thiourea in the presence of elemental sulfur. The reaction conditions usually require a strong base, such as sodium ethoxide, and a high-temperature environment to facilitate the formation of the thiophene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters, such as temperature and pH, helps in maintaining optimal conditions for the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

  • Reduction: : Reduction reactions can lead to the formation of thioethers or other reduced derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the methoxy or amide groups, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions, with reaction conditions varying based on the specific nucleophile and substrate.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones are common oxidation products.

  • Reduction: : Thioethers and other reduced derivatives are typical reduction products.

  • Substitution: : Various substituted derivatives can be formed, depending on the nucleophile used.

Scientific Research Applications

2-methoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide: has several scientific research applications, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex thiophene derivatives.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-methoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system involved.

Comparison with Similar Compounds

2-methoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide: . Similar compounds include other thiophene derivatives, such as thiophene-2-carboxylic acid and thiophene-2-carbonyl chloride

Properties

IUPAC Name

2-methoxy-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S2/c1-17-8-12(15)14-7-9-4-5-11(19-9)13(16)10-3-2-6-18-10/h2-6H,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHQPUZJJZZWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1=CC=C(S1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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